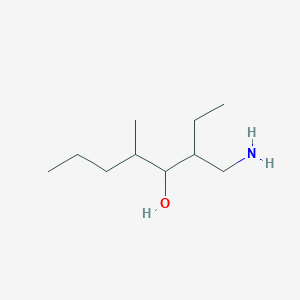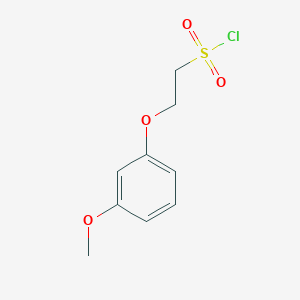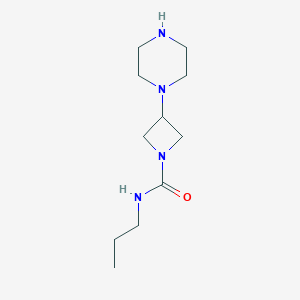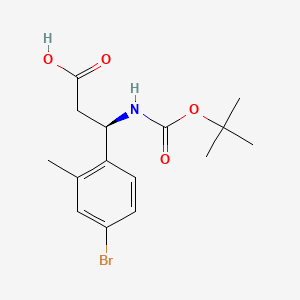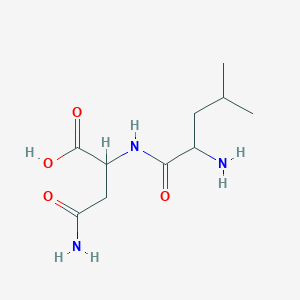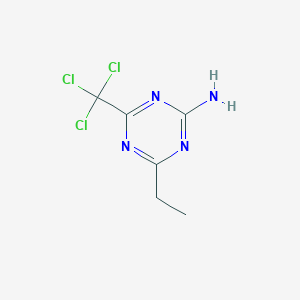
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of an ethyl group at the 4th position, a trichloromethyl group at the 6th position, and an amine group at the 2nd position of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with trichloromethyl cyanide in the presence of a base, followed by cyclization with a suitable reagent to form the triazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazines.
Applications De Recherche Scientifique
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological processes in plants and pests.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trichloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a trichloromethyl group.
2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure but with an additional amine group.
4,6-Dichloro-1,3,5-triazine-2-amine: Similar structure but with two chloro groups instead of a trichloromethyl group.
Uniqueness
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of agrochemicals and pharmaceuticals.
Propriétés
Numéro CAS |
30339-40-3 |
|---|---|
Formule moléculaire |
C6H7Cl3N4 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
4-ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H7Cl3N4/c1-2-3-11-4(6(7,8)9)13-5(10)12-3/h2H2,1H3,(H2,10,11,12,13) |
Clé InChI |
ZGKQTQLUKPCOKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


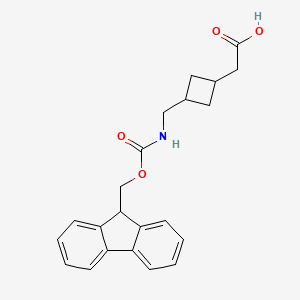
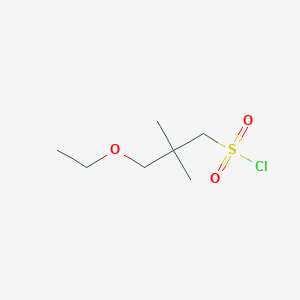
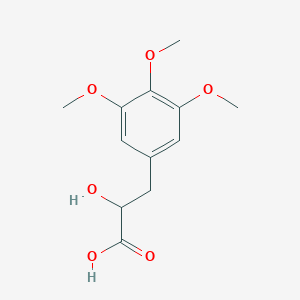
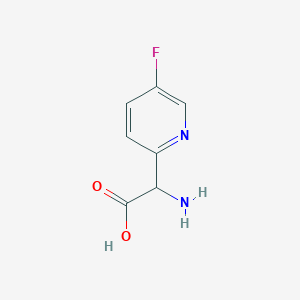
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

